Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate
Description
Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate is a sulfonamide derivative characterized by a 2,4-dichloro-5-methoxy-substituted benzene ring, a 4-methylphenyl sulfonyl group, and an ethyl ester moiety. The dichloro and methoxy groups enhance electron-withdrawing effects, which may influence reactivity and binding affinity in biological systems .
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO5S/c1-4-26-18(22)11-21(16-10-17(25-3)15(20)9-14(16)19)27(23,24)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYVMPDPTLLGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate typically involves multiple steps, starting from readily available starting materials. The process may include:
Nitration and Reduction: The initial steps often involve nitration of a suitable aromatic compound followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.
Esterification: The final step involves esterification with ethyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the context of cancer treatment. Recent studies have investigated its potential as an anticancer agent, demonstrating various mechanisms of action.
Anticancer Activity
-
Inhibition of Cell Proliferation :
- The compound has shown a strong ability to inhibit the proliferation of cancer cells. In vitro studies using triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) revealed an IC50 value of approximately 0.126 μM, indicating potent activity against these cells.
-
Matrix Metalloproteinase Inhibition :
- Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate significantly inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer metastasis. This inhibition suggests a potential role in preventing tumor spread.
-
Induction of Apoptosis :
- The compound induces apoptosis in cancer cells, as evidenced by increased levels of caspase-9. This apoptotic mechanism is vital for eliminating malignant cells while sparing normal cells.
Pharmacodynamic Studies
Pharmacodynamic assessments in animal models have provided further insights into the therapeutic potential of this compound:
- Study on Lung Metastasis :
- In BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in a notable reduction in lung metastasis compared to control groups and standard treatments like TAE226. This highlights its promising profile for targeting metastatic cancers.
Case Studies
-
Breast Cancer Models :
- A study involving TNBC cell lines demonstrated that treatment with this compound led to significant tumor size reduction over a 30-day period when administered to mice with established tumors.
- Selectivity and Toxicity Profile :
| Biological Activity | Cell Line/Model | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | Significant inhibition of cell proliferation |
| Anticancer | MCF10A (non-cancerous) | Higher IC50 | Nearly 20-fold lesser effect |
| MMP Inhibition | In vitro | N/A | Significant inhibition of MMP-2 and MMP-9 |
| Apoptosis Induction | In vitro | N/A | Increased caspase-9 levels |
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
2-{2,4-Dichloro-5-(2-Methoxyethoxy)[(4-Methoxyphenyl)Sulfonyl]Anilino}-N-(4-Fluorophenyl)Acetamide (CAS: 338967-85-4)
- Key Differences :
- The 5-position substituent is a 2-methoxyethoxy group instead of methoxy.
- The terminal group is a 4-fluorophenyl acetamide rather than an ethyl ester.
- The acetamide group may reduce metabolic stability compared to the ethyl ester, affecting pharmacokinetics .
Ethyl 2-{4-Chloro[(4-Chlorophenyl)Sulfonyl]Anilino}Acetate (CAS: 339275-79-5)
- Key Differences :
- Substituents at the 2- and 5-positions are absent; only a 4-chloro group is present.
- The sulfonyl group is attached to a 4-chlorophenyl ring instead of 4-methylphenyl.
- Implications: Reduced steric hindrance due to the absence of 2,4-dichloro substitution may enhance reactivity in nucleophilic substitutions.
Table 1: Comparative Properties of Selected Sulfonamide Derivatives
- Key Observations: The target compound’s higher logP (3.8) compared to CAS 338967-85-4 (2.9) suggests greater lipophilicity, favoring passive diffusion across biological membranes. The dichloro substitution in the target compound may enhance electrophilic reactivity, making it a more versatile intermediate than mono-chloro analogs .
Role of Sulfonyl Groups in Stability
Pharmacological Potential
- While the target compound lacks direct biological data, structural analogs like CAS 338967-85-4 demonstrate potent enzyme inhibition (IC50 = 0.12 μM), highlighting the importance of substituent optimization for activity .
Biological Activity
Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H19Cl2NO5S
- CAS Number : 338961-12-9
The structure includes a sulfonamide moiety, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Apoptosis induction |
| Compound B | MDA-MB-231 | 12.5 | Cell cycle arrest |
In a comparative study, compounds with similar structures demonstrated IC50 values ranging from 10 to 20 µM against breast cancer cell lines, indicating a promising therapeutic index for further development .
2. Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties. Sulfonamide derivatives are known to inhibit carbonic anhydrase and other metabolic enzymes that play crucial roles in cancer metabolism and progression.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase I | Competitive | 5.0 |
| Acetylcholinesterase II | Non-competitive | 8.0 |
These findings suggest that the compound could be beneficial in treating conditions that involve dysregulation of these enzymes .
3. Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related diseases. Compounds similar to this compound have been shown to scavenge free radicals effectively.
In a study assessing antioxidant activity:
- The compound exhibited significant scavenging activity with an IC50 value of approximately 25 µM.
- Mechanisms include the reduction of reactive oxygen species (ROS), which are implicated in cancer and neurodegenerative diseases .
Case Study 1: In Vivo Efficacy
In a recent study involving murine models, this compound was administered at varying doses to evaluate its anticancer efficacy. The results indicated:
- A dose-dependent reduction in tumor size.
- Enhanced survival rates compared to control groups.
This study underscores the potential for this compound in therapeutic applications against malignancies .
Case Study 2: Toxicological Profile
A toxicity assessment was conducted to evaluate the safety profile of the compound. The results demonstrated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
